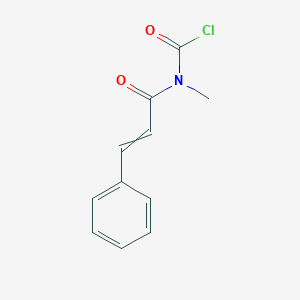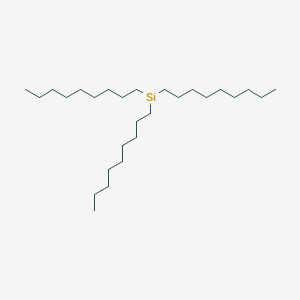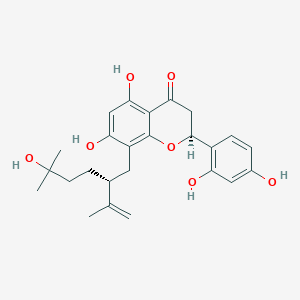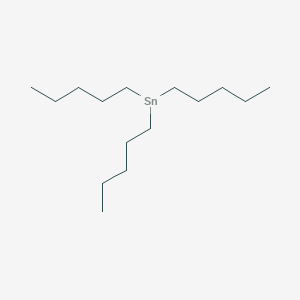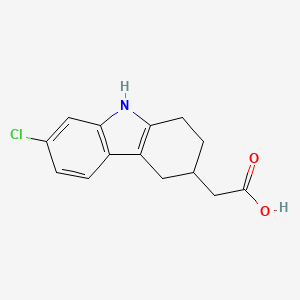![molecular formula C11H27NSSi B14649651 N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine CAS No. 50965-42-9](/img/structure/B14649651.png)
N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine: is an organic compound characterized by the presence of an ethyl group, a trimethylsilyl group, and a sulfanyl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine typically involves the reaction of N-ethyl ethanamine with 3-(trimethylsilyl)propyl sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the modification of biomolecules to study their interactions and functions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can form covalent bonds with target proteins, modulating their activity. The ethyl group provides additional steric and electronic effects, influencing the compound’s overall reactivity and selectivity.
Comparaison Avec Des Composés Similaires
- N-ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine
- This compound
- This compound
Uniqueness: this compound is unique due to its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the sulfanyl group provides reactivity towards various chemical transformations. This combination makes it a versatile compound for use in diverse scientific and industrial applications.
Propriétés
Numéro CAS |
50965-42-9 |
|---|---|
Formule moléculaire |
C11H27NSSi |
Poids moléculaire |
233.49 g/mol |
Nom IUPAC |
N-ethyl-N-(3-trimethylsilylpropylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C11H27NSSi/c1-6-12(7-2)11-13-9-8-10-14(3,4)5/h6-11H2,1-5H3 |
Clé InChI |
NHXKSOIMIDXGBL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CSCCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
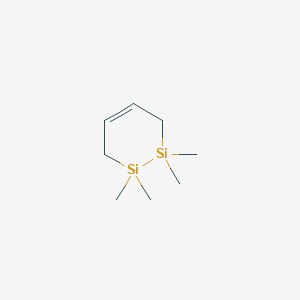
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
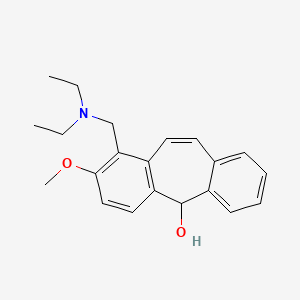
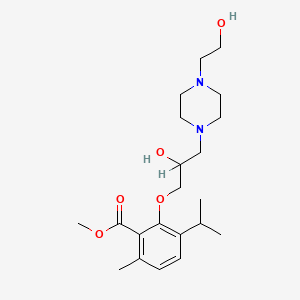
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
